1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one
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Overview
Description
1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one is a synthetic organic compound characterized by a pyrrolidine ring and a tetrahydronaphthalene moiety linked through a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the coupling of the tetrahydronaphthalene derivative with the pyrrolidine ring, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Propanone Backbone:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the tetrahydronaphthalene moiety, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(Pyrrolidin-1-yl)-2-(naphthalen-1-yl)propan-1-one: Lacks the tetrahydro modification, leading to different chemical and biological properties.
1-(Pyrrolidin-1-yl)-2-(phenylamino)propan-1-one: Contains a phenyl group instead of the tetrahydronaphthalene moiety, affecting its reactivity and applications.
Uniqueness: 1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one is unique due to the presence of both the pyrrolidine ring and the tetrahydronaphthalene moiety, which confer specific steric and electronic properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H24N2O |
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Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)propan-1-one |
InChI |
InChI=1S/C17H24N2O/c1-13(17(20)19-11-4-5-12-19)18-16-10-6-8-14-7-2-3-9-15(14)16/h6,8,10,13,18H,2-5,7,9,11-12H2,1H3 |
InChI Key |
XOHZJWVUGVTPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC2=CC=CC3=C2CCCC3 |
Origin of Product |
United States |
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